Ginsenoside Rc

説明

ギンセノサイドRcは、伝統的な中国医学で広く用いられている植物である、オタネニンジン(Panax ginseng)の根に自然に存在する化合物です。 ギンセノサイドRcは、抗炎症、抗酸化、抗アポトーシス効果など、さまざまな薬理作用で知られています .

準備方法

合成経路と反応条件: ギンセノサイドRcは、生体変換プロセスを通じて合成することができます。 ある方法では、エステヤ・ベルミコラ由来のβ-グルコシダーゼを使用して、Rb2などの主要なギンセノサイドをギンセノサイドRcに変換します . 生体変換条件には、通常、26°Cの温度、pH5.5、7日間の変換時間が含まれます .

工業生産方法: ギンセノサイドRcの工業生産には、オタネニンジンの根からの抽出と精製が頻繁に用いられます。 このプロセスには、溶媒抽出、カラムクロマトグラフィー、結晶化などの工程が含まれており、化合物を単離および精製します .

化学反応の分析

反応の種類: ギンセノサイドRcは、加水分解、脱水、糖化など、さまざまな化学反応を起こします。 これらの反応は、他の生物活性ギンセノサイドへの変換に不可欠です .

一般的な試薬と条件:

加水分解: ギンセノサイドRcの加水分解には、酸性条件が一般的に使用され、糖部分の除去につながります。

脱水: 脱水反応は、通常、酸性条件下で起こり、二重結合の形成につながります。

形成される主な生成物: ギンセノサイドRcの化学反応から生成される主な生成物には、ギンセノサイドRg3、ギンセノサイドRh2、化合物Kなどの他のギンセノサイドが含まれます .

4. 科学研究への応用

ギンセノサイドRcは、幅広い科学研究の応用範囲を持っています:

科学的研究の応用

Anti-inflammatory Effects

Ginsenoside Rc exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research indicates that it can inhibit the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta in macrophages and synovial cells. The mechanisms involve suppression of key signaling pathways, including TANK-binding kinase 1/IκB kinase ε/interferon regulatory factor-3 and p38/ATF-2 signaling pathways, which are critical in managing inflammation in conditions like rheumatoid arthritis .

Neuroprotective Properties

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Studies suggest that it can alleviate oxidative stress and neuronal apoptosis in various experimental setups. For instance, it has been observed to enhance learning and memory abilities in animal models by modulating neurotransmitter levels and promoting neuronal differentiation . Additionally, its potential role in protecting against Alzheimer's disease through the modulation of tau phosphorylation has been highlighted .

Metabolic Syndrome Management

Recent investigations have positioned this compound as a potential intervention for metabolic syndrome (MetS). Its pharmacological effects extend across various phenotypes associated with MetS, including obesity, diabetes, and atherosclerosis. This compound influences multiple organs and targets various signaling pathways that regulate metabolism, suggesting its utility as a therapeutic agent in managing MetS .

Muscle Health

This compound has been shown to protect muscle cells against oxidative stress and promote mitochondrial biogenesis. In studies involving C2C12 myoblasts, this compound mitigated hydrogen peroxide-induced damage and downregulated genes linked to muscle degradation while upregulating those involved in maintaining mitochondrial mass . This suggests its potential application in treating muscle wasting conditions.

Summary of Findings

The following table summarizes the key applications of this compound based on recent studies:

作用機序

ギンセノサイドRcは、複数の分子標的および経路を通じてその効果を発揮します:

抗酸化活性: 活性酸素種を消去し、ミトコンドリア機能を強化することにより、酸化ストレスを軽減します.

抗炎症活性: ギンセノサイドRcは、炎症性サイトカインとメディエーターの発現を阻害します.

アポトーシス調節: Bcl-2やCaspase-3などのタンパク質の発現に影響を与えることにより、アポトーシス経路を調節します.

分子標的: 主な分子標的には、ペルオキシソーム増殖剤活性化受容体γ共役活性化因子1α(PGC-1α)とWnt/β-カテニンシグナル伝達経路が含まれます

6. 類似化合物の比較

ギンセノサイドRcは、それぞれユニークな特性を持つ、より大きなギンセノサイドファミリーの一部です:

ギンセノサイドRb1: 神経保護および抗糖尿病作用で知られています。

ギンセノサイドRg3: 強力な抗癌作用を示します。

ギンセノサイドRh2: 強力な抗炎症および抗腫瘍作用があります.

ギンセノサイドRcの独自性: ギンセノサイドRcは、糖部分の特定の組み合わせと、複数の生理学的経路を調節する能力によりユニークであり、研究と治療の両方の用途において汎用性の高い化合物です .

参考文献

類似化合物との比較

Ginsenoside Rc is part of a larger family of ginsenosides, each with unique properties:

Ginsenoside Rb1: Known for its neuroprotective and anti-diabetic effects.

Ginsenoside Rg3: Exhibits strong anti-cancer properties.

Ginsenoside Rh2: Has potent anti-inflammatory and anti-tumor activities.

Uniqueness of this compound: this compound is unique due to its specific combination of sugar moieties and its ability to modulate multiple physiological pathways, making it a versatile compound in both research and therapeutic applications .

References

生物活性

Ginsenoside Rc, a bioactive compound derived from Panax ginseng, has been the subject of extensive research due to its diverse pharmacological properties. This article explores the biological activities of this compound, focusing on its therapeutic effects in various health conditions, mechanisms of action, and relevant case studies.

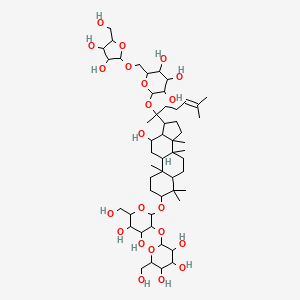

Overview of this compound

This compound is classified as a dammarane-type tetracyclic triterpenoid saponin. It has been recognized for its potential health benefits, including anti-inflammatory, antioxidative, and neuroprotective effects. Its structure consists of a glycosylated form that contributes to its biological activity.

1. Anti-Cancer Effects

Recent studies have highlighted the protective effects of this compound against chemotherapy-induced mucositis. In a study involving mice treated with 5-Fluorouracil (5-Fu), this compound significantly ameliorated symptoms such as body weight loss and diarrhea. It also reduced epithelial vacuolization and inflammatory cell infiltration in the intestines, suggesting its potential as a supportive therapy during cancer treatments .

2. Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties. In models of depression induced by L-alpha-aminoadipic acid (L-AAA), this compound reduced immobility times in behavioral tests and decreased levels of pro-inflammatory cytokines. This suggests that it may modulate neuroinflammation and apoptosis pathways, indicating its potential as an antidepressant agent .

3. Cardioprotective Effects

Research indicates that this compound can attenuate myocardial ischemic injury through antioxidative and anti-inflammatory mechanisms. In experimental models, it was shown to reduce oxidative stress markers and improve cardiac function after ischemic events .

This compound exerts its effects through several biological pathways:

- Anti-Inflammatory Pathways : It inhibits the NF-κB signaling pathway, which is crucial in regulating inflammation.

- Antioxidative Mechanisms : The compound enhances the expression of antioxidative enzymes, reducing oxidative damage in cells.

- Cell Proliferation and Differentiation : this compound influences cellular pathways involved in proliferation, particularly in adipocytes where it inhibits differentiation and promotes lipolysis .

Table 1: Summary of Key Studies on this compound

特性

IUPAC Name |

2-[2-[[17-[2-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H90O22/c1-23(2)10-9-14-53(8,75-47-43(67)39(63)37(61)29(72-47)22-68-45-41(65)36(60)28(21-56)69-45)24-11-16-52(7)33(24)25(57)18-31-50(5)15-13-32(49(3,4)30(50)12-17-51(31,52)6)73-48-44(40(64)35(59)27(20-55)71-48)74-46-42(66)38(62)34(58)26(19-54)70-46/h10,24-48,54-67H,9,11-22H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCPEKQWFDWQLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(O8)CO)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H90O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11021-14-0 | |

| Record name | Ginsenoside Rc | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-[(6-O-α-L-arabinofuranosyl-β-D-glucopyranosyl)oxy]-12β-hydroxydammar-24-en-3β-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

199 - 201 °C | |

| Record name | Ginsenoside Rc | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。